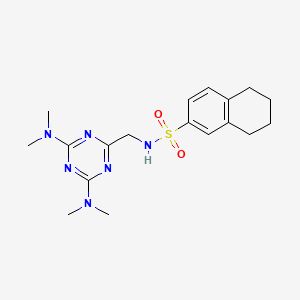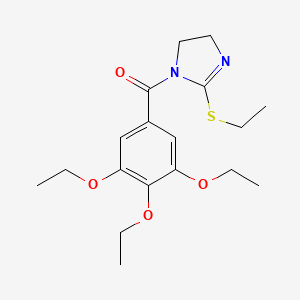
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonbonding pairs of electrons. These nitrogen atoms are often involved in coordinating to metal atoms in enzyme active sites . The compound also contains a phenyl ring with three ethoxy substituents, which could potentially increase the compound’s lipophilicity and thus its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any conformational isomers that might exist.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the imidazole ring and the ethoxy substituents. The imidazole ring can act as a nucleophile in reactions, while the ethoxy groups could potentially be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the ethoxy groups could increase its solubility in organic solvents .科学的研究の応用
Anticancer Potential
One of the notable applications of similar compounds to (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone is in the field of cancer research. For instance, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which share structural similarities, have been studied for their selective cytotoxicity against tumorigenic cell lines. These compounds, such as (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, have shown potential as stable and effective anticancer agents due to their biological stability and prolonged activity in the human body (Hayakawa et al., 2004).
Enhancing Conductivity
The compound's framework has applications in enhancing the conductivity of materials. For example, in the development of highly conductive poly(3,4‐ethylenedioxythiophene), researchers have investigated derivatives like 3,4‐ethylenedioxythiophene and its methanol‐substituted derivative for their ability to significantly increase conductivity. The manipulation of monomer, oxidant, and solvent concentrations in these studies has led to advancements in the production of films suitable for various device applications due to their improved conductivity and transparency (Ha et al., 2004).
Block Copolymer Synthesis
The structure is also relevant in the synthesis of block copolymers. Research involving imidazolium-based ionic liquid monomers has been conducted to create double hydrophilic block copolymers (DHBCs) for various applications. Such polymers, synthesized through processes like reversible addition fragmentation chain transfer (RAFT), have shown potential in various fields due to their hydrophilic properties and the versatility of the imidazole component (Vijayakrishna et al., 2008).
Antioxidant and Antimicrobial Activities
Compounds structurally related to this compound have shown promising results in antioxidant and antimicrobial studies. Derivatives like thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and evaluated for their in vitro antioxidant activity. These compounds, with their distinct functional groups, offer new possibilities for potent antioxidant agents and are worthy of further investigation (Reddy et al., 2015).
Organocatalysis
The imidazole component of the compound is significant in organocatalysis. Studies have shown that imidazol-1-yl-acetic acid, a derivative, acts as an efficient and recyclable organocatalyst for the synthesis of various organic compounds under solvent-free conditions. This highlights the potential use of imidazole derivatives in green chemistry applications, promoting environmentally friendly and sustainable chemical processes (Nazari et al., 2014).
Neuroprotective Effects
Research on compounds with similar structures has also delved into their neuroprotective effects. For example, studies involving ergothioneine, an imidazole‐2‐thione derivative, have explored its role in protecting against oxidative stress-induced neurotoxicity. Such research is crucial for understanding the potential therapeutic applications of these compounds in neurodegenerative diseases and brain health (Ghaffari et al., 2014).
将来の方向性
特性
IUPAC Name |
(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-5-22-14-11-13(12-15(23-6-2)16(14)24-7-3)17(21)20-10-9-19-18(20)25-8-4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOITFIJJNZVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

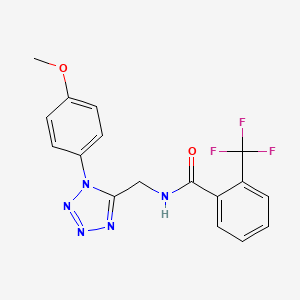
![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
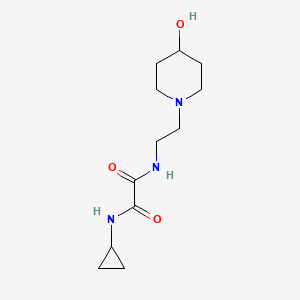
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)
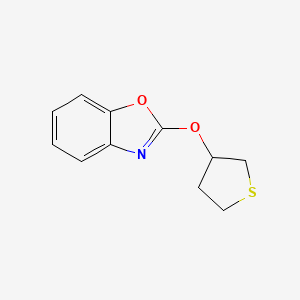
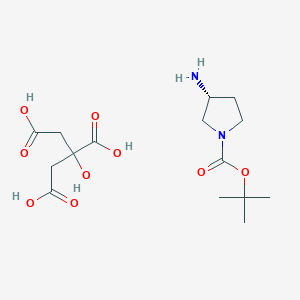

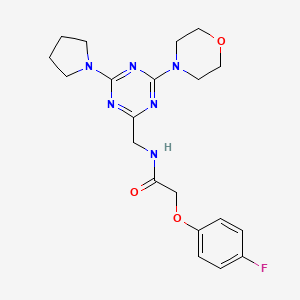
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2686511.png)
![6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2686512.png)
![ethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2686514.png)
